Cas no 537009-73-7 (1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol)

1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzimidazole-derived compound featuring a substituted phenylmethyl group and a hydroxylated ethane moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of the isopropylphenyl group enhances lipophilicity, which may improve membrane permeability in pharmacological applications. The hydroxyl functionality offers a reactive site for further derivatization, enabling the synthesis of analogs with tailored properties. This compound is of interest in drug discovery for its modular scaffold, which can be optimized for target-specific interactions. Careful handling is advised due to its reactive groups, and purity is critical for research applications.
1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol structure
537009-73-7 structure
Product Name:1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
CAS No:537009-73-7
MF:C19H22N2O
MW:294.390784740448
CID:5924487
PubChem ID:3154454
Update Time:2025-06-20

1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-ol
    • 1H-Benzimidazole-2-methanol, α-methyl-1-[[4-(1-methylethyl)phenyl]methyl]-
    • BAS 06706688
    • 537009-73-7
    • F1216-0082
    • Oprea1_138887
    • 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
    • AKOS000571243
    • 1-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol
    • AKOS016257675
    • 1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
    • 1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
    • Inchi: 1S/C19H22N2O/c1-13(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)14(3)22/h4-11,13-14,22H,12H2,1-3H3
    • InChI Key: LKYRBNCNZUNHQZ-UHFFFAOYSA-N
    • SMILES: C(C1=NC2=CC=CC=C2N1CC1=CC=C(C(C)C)C=C1)(O)C

Computed Properties

  • Exact Mass: 294.173213330g/mol
  • Monoisotopic Mass: 294.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 38Ų

1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1216-0082-2μmol
1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
537009-73-7 90%+
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F1216-0082-5μmol
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F1216-0082-20μmol
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$79.0 2023-05-17
Life Chemicals
F1216-0082-1mg
1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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$54.0 2023-05-17
Life Chemicals
F1216-0082-2mg
1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
537009-73-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1216-0082-3mg
1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
537009-73-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1216-0082-4mg
1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
537009-73-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1216-0082-5mg
1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
537009-73-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1216-0082-10mg
1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol
537009-73-7 90%+
10mg
$79.0 2023-05-17

1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol Related Literature

Additional information on 1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Introduction to 1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol and Its Significance in Modern Chemical Research

1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol, identified by its CAS number 537009-73-7, represents a compound of considerable interest in the realm of pharmaceutical and chemical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The compound’s unique structural composition, featuring a benzodiazole core linked to an ethanol moiety and a propyl-substituted phenylmethyl group, positions it as a candidate for further exploration in drug discovery and molecular biology.

The benzodiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating central nervous system activity. The presence of the benzodiazol-2-yl group in 1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol suggests potential interactions with receptors and enzymes involved in neuroregulation. This aspect has prompted researchers to investigate its effects on GABAergic systems, which are pivotal in maintaining neuronal homeostasis. Recent studies have highlighted the benzodiazole derivatives as promising candidates for treating conditions such as anxiety disorders, epilepsy, and sleep disturbances, underscoring the relevance of compounds like 537009-73-7.

The ethanol side chain in 1-(1-{4-(propan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)ethan-1-ol introduces an additional layer of chemical functionality that could influence its solubility, bioavailability, and metabolic pathways. Ethanol-derived compounds are frequently explored for their pharmacokinetic properties, as the hydroxyl group enhances solubility in both aqueous and lipid environments. This characteristic is particularly advantageous in drug design, where optimal solubility is often a critical factor for effective delivery and absorption.

The 4-(propan-2-yl)phenylmethyl substituent adds complexity to the molecular structure, potentially influencing both electronic and steric properties. This moiety could serve as a key interaction point with biological targets, affecting binding affinity and selectivity. In drug discovery, such substituents are often strategically incorporated to modulate pharmacological activity. The propanyl group’s flexibility allows for conformational diversity, which might be exploited to optimize interactions with specific enzymes or receptors.

Recent advancements in computational chemistry have enabled more sophisticated modeling of molecular interactions. Techniques such as molecular dynamics simulations and quantum mechanical calculations are being employed to predict the behavior of complex molecules like 537009-73-7. These methods allow researchers to visualize potential binding modes and assess the compound’s stability under various conditions. Such insights are invaluable for designing derivatives with enhanced efficacy or reduced side effects.

In the context of medicinal chemistry, the synthesis of 1-(1-{4-(propan-2-y l)phen ylmethyl}-1H - 1 , 3 - b enz odia z ol - 2 - y l )e than - 1 - o l has been approached through multi-step organic reactions that highlight the interplay between functional groups. The benzodiazole ring was introduced via nucleophilic substitution reactions, while the propyl-substituted phenylmethyl group was incorporated through Friedel-Crafts alkylation or related methodologies. These synthetic strategies underscore the importance of well-established protocols in constructing complex molecular architectures.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural motifs suggest utility in materials science, particularly in designing organic semiconductors or ligands for catalytic processes. The benzodiazole core’s aromaticity and electron-rich nature make it a candidate for π-stacking interactions, which are crucial in crystal engineering and molecular assembly. Additionally, the ethanol side chain could serve as a handle for further functionalization via cross-coupling reactions or other transformations.

Evaluation of 537009 - 73 - 7 involves rigorous testing across multiple parameters. Pharmacological assays assess its interaction with target proteins and enzymes, while toxicological studies determine its safety profile. In vitro experiments often include cell-based assays to evaluate cytotoxicity and genotoxicity. These comprehensive evaluations are essential for gauging the compound’s potential as a lead molecule or an intermediate in larger synthetic schemes.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising candidates like 1-( 1 - { 4 - ( pro pan - 2 - yl ) phen ylm eth yl } - 1 H - 1 , 3 - b enz odia z ol - 2 - y l )e than - 1 - o l . By rapidly testing thousands of compounds against biological targets , HTS enables researchers to pinpoint molecules with desirable properties efficiently . This approach , combined with machine learning algorithms that predict molecular behavior , has revolutionized drug discovery pipelines .

Future directions for research on this compound may include exploring its role as a scaffold for novel therapeutics or investigating its interactions within complex biological systems . Advances in metabolomics and proteomics could provide deeper insights into how 537009 - 73 - 7 is processed within living organisms , informing rational drug design strategies . Additionally , interdisciplinary collaborations between chemists , biologists , and computer scientists will be crucial in unraveling the full potential of this molecule.

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